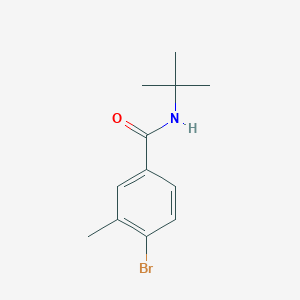

4-Bromo-N-tert-butyl-3-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-tert-butyl-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-8-7-9(5-6-10(8)13)11(15)14-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIREZZUEPXXKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo N Tert Butyl 3 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 4-Bromo-N-tert-butyl-3-methylbenzamide is expected to display distinct signals corresponding to each unique proton environment in the molecule. The analysis involves predicting the chemical shift (δ) in parts per million (ppm), the integration (relative number of protons), and the splitting pattern (multiplicity) caused by spin-spin coupling with neighboring protons.

The key predicted signals are:

Aromatic Protons: The benzene (B151609) ring has three protons. The electron-withdrawing bromo and amide groups, along with the electron-donating methyl group, create a distinct substitution pattern.

The proton at position 2 (H-2), situated between the amide and methyl groups, would likely appear as a singlet or a narrow doublet around δ 7.5-7.6 ppm.

The proton at position 5 (H-5), adjacent to the bromine atom, is expected to be a doublet of doublets, shifted downfield by the bromine, likely in the δ 7.6-7.7 ppm range.

The proton at position 6 (H-6), ortho to the amide group, would likely appear as a doublet around δ 7.3-7.4 ppm.

Amide Proton (N-H): A broad singlet is anticipated for the N-H proton, typically appearing in the δ 5.9-6.2 ppm region. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will produce a sharp, intense singlet. Due to the shielding effect and distance from the aromatic ring, this signal is expected to appear upfield, around δ 1.4-1.5 ppm.

Methyl Protons: The three protons of the methyl group on the aromatic ring are predicted to generate a singlet around δ 2.3-2.4 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H-2 | 7.5-7.6 | s or d | 1H |

| Aromatic H-5 | 7.6-7.7 | dd | 1H |

| Aromatic H-6 | 7.3-7.4 | d | 1H |

| Amide N-H | 5.9-6.2 | br s | 1H |

| -C(CH₃)₃ | 1.4-1.5 | s | 9H |

| Aromatic -CH₃ | 2.3-2.4 | s | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Correlations

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Based on substituent effects, the following chemical shifts are predicted:

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, in the range of δ 165-167 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons.

The carbon bearing the amide group (C-1) would be found around δ 135-137 ppm.

The carbon with the methyl substituent (C-3) is predicted to be in the δ 138-140 ppm region.

The carbon attached to the bromine (C-4) would have its resonance shifted to approximately δ 125-127 ppm.

The remaining aromatic carbons (C-2, C-5, C-6) would appear in the typical aromatic region of δ 125-132 ppm.

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is predicted around δ 51-53 ppm, while the three equivalent methyl carbons would produce a strong signal further upfield at δ 28-30 ppm.

Methyl Carbon: The carbon of the methyl group attached to the aromatic ring would appear around δ 20-22 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165-167 |

| Aromatic C-1 (-C(O)NH-) | 135-137 |

| Aromatic C-3 (-CH₃) | 138-140 |

| Aromatic C-4 (-Br) | 125-127 |

| Aromatic C-2, C-5, C-6 | 125-132 |

| -C(CH₃)₃ | 51-53 |

| -C(CH₃)₃ | 28-30 |

| Aromatic -CH₃ | 20-22 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously confirm the predicted structure, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be expected between the aromatic protons H-5 and H-6, confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the predicted proton signals to their corresponding carbon signals, for instance, connecting the tert-butyl proton singlet to the tert-butyl methyl carbon signal and the aromatic proton signals to their respective aromatic carbon signals.

The N-H proton to the carbonyl carbon (C=O) and the quaternary carbon of the tert-butyl group.

The tert-butyl protons to the quaternary carbon and the N-H proton's carbon.

The aromatic methyl protons to the aromatic carbons C-2, C-3, and C-4.

The aromatic proton H-2 to the carbonyl carbon (C=O) and aromatic carbons C-3 and C-6.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a fingerprint of the functional groups present.

Carbonyl and Amide N-H Stretching Frequencies

The IR spectrum of this compound is expected to be dominated by strong absorptions characteristic of a secondary amide.

N-H Stretch: A sharp, distinct absorption band is predicted in the region of 3300-3400 cm⁻¹. This band corresponds to the stretching vibration of the N-H bond in the amide linkage.

C=O Stretch (Amide I band): A very strong and prominent absorption band is expected between 1640 and 1670 cm⁻¹. This is the characteristic carbonyl stretch of the amide group. Its precise position can be influenced by hydrogen bonding and the electronic effects of the aromatic ring substituents.

Aromatic Ring Vibrations and Substituent Effects

The presence of the substituted aromatic ring gives rise to several characteristic bands.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for substituted benzenes occur in the 750-900 cm⁻¹ range. The specific pattern of these bands can often help determine the substitution pattern on the aromatic ring.

C-N and C-Br Stretching: The C-N stretching vibration is expected in the 1200-1350 cm⁻¹ region, while the C-Br stretch would likely appear as a weaker absorption at lower wavenumbers, typically between 500 and 650 cm⁻¹.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Amide N-H Stretch | 3300-3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Amide C=O Stretch (Amide I) | 1640-1670 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Variable |

| Amide N-H Bend (Amide II) | 1510-1570 | Medium-Strong |

| Aromatic C-H Bend (out-of-plane) | 750-900 | Strong |

| C-Br Stretch | 500-650 | Weak-Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry confirms the molecular formula and provides insights into its structure through analysis of its fragmentation patterns. The presence of bromine is often indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, with the molecular formula C12H16BrNO, the theoretical exact mass can be calculated. This precise measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]+ (with 79Br) | C12H17BrNO+ | 270.0543 |

| [M+H]+ (with 81Br) | C12H17BrNO+ | 272.0522 |

Note: The calculated m/z values are based on the most abundant isotopes of each element.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, such as amides, with minimal fragmentation. In ESI-MS, the sample is introduced as a solution, and ions are formed directly from the liquid phase. For this compound, ESI-MS would typically be performed in positive ion mode, where the molecule is protonated to form the [M+H]+ ion. This allows for the clear determination of the molecular weight. The characteristic isotopic pattern of bromine would also be observable in the ESI-MS spectrum.

Table 2: Expected ESI-MS Data for this compound

| Ion Species | Description | Expected m/z |

| [M+H]+ | Protonated molecule with 79Br | 270.1 |

| [M+H]+ | Protonated molecule with 81Br | 272.1 |

A key fragmentation pathway for amides involves the cleavage of the amide bond. In the case of this compound, a common fragmentation would be the loss of the tert-butyl group. The resulting fragment ions provide valuable structural information. The presence of the aromatic ring and the bromine atom also influences the fragmentation pattern, often leading to characteristic peaks.

Table 3: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z (79Br/81Br) | Proposed Fragment |

| 270/272 | [M+H]+ |

| 214/216 | [M - C4H8 + H]+ |

| 185/187 | [BrC6H3(CH3)CO]+ |

| 57 | [C4H9]+ |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to confirm the empirical formula and, in conjunction with molecular weight information from mass spectrometry, the molecular formula. For a pure sample of this compound (C12H16BrNO), the theoretical elemental composition can be calculated. Experimental values from elemental analysis should closely match these theoretical percentages to verify the purity and stoichiometry of the compound.

Table 4: Elemental Analysis Data for this compound

| Element | Symbol | Atomic Weight | Molecular Formula Contribution | Theoretical % |

| Carbon | C | 12.01 | 12 | 53.35% |

| Hydrogen | H | 1.01 | 16 | 5.97% |

| Bromine | Br | 79.90 | 1 | 29.57% |

| Nitrogen | N | 14.01 | 1 | 5.18% |

| Oxygen | O | 16.00 | 1 | 5.92% |

Crystallographic Studies and Solid State Structure Analysis of 4 Bromo N Tert Butyl 3 Methylbenzamide

Single Crystal X-ray Diffraction (SC-XRD) Data Collection and Refinement

Data not available.

Determination of Crystal System and Space Group

Data not available.

Unit Cell Parameters and Z-value Elucidation

Data not available.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Data not available.

Intermolecular Interactions and Crystal Packing Motifs

Data not available.

N-H…O Hydrogen Bonding Networks

Data not available.

C-H…O and Halogen Bonding (Br…H) Interactions

Data not available.

Pi-Stacking and Van der Waals Interactions in Crystal Lattice

For substituted benzamides, π-stacking interactions can occur between the aromatic rings of adjacent molecules. These interactions are influenced by the electronic nature of the substituents. Electron-withdrawing groups, such as the bromo group in the target molecule, can affect the quadrupole moment of the aromatic ring, influencing the geometry and strength of the π-stacking. The bulky tert-butyl group, however, may introduce steric hindrance that could either prevent or modify the typical face-to-face or offset π-stacking arrangements.

Without specific crystallographic data, a quantitative description of these interactions, including inter-centroid distances for π-stacking or contact distances for van der Waals forces, for 4-Bromo-N-tert-butyl-3-methylbenzamide cannot be presented.

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps various properties onto the molecular surface, providing insights into the nature and relative importance of different types of intermolecular contacts.

A Hirshfeld surface analysis for this compound would involve generating the surface based on the electron distribution of the molecule within its crystal structure. This would allow for the identification of regions on the surface that are involved in close contacts with neighboring molecules.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots display the distribution of distances from the Hirshfeld surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de).

For a molecule like this compound, the fingerprint plot would be expected to show distinct regions corresponding to different types of contacts, such as H···H, C···H, O···H, and Br···H interactions. The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated from the fingerprint plot, offering a quantitative measure of their significance in the crystal packing. However, without the necessary crystallographic information file (CIF), these plots and the corresponding data table cannot be generated.

The shape index and curvedness are two properties that can be mapped onto the Hirshfeld surface to provide further details about the molecular shape and packing.

The shape index is a sensitive indicator of surface shape and is particularly useful for identifying π-stacking interactions. In regions of π-stacking, the shape index typically shows characteristic red (concave) and blue (convex) triangles adjacent to each other.

Curvedness is a measure of the "flatness" of the surface. Large, flat regions of low curvedness are often associated with planar stacking of aromatic rings.

An analysis of the shape index and curvedness for this compound would reveal the subtle topographical features of its molecular surface and how these features accommodate the intermolecular interactions within the crystal. This would provide a more complete picture of the solid-state structure, complementing the information from the fingerprint plots. As with the other analyses, the absence of structural data for the target compound prevents a specific discussion and the creation of relevant data tables.

Computational Chemistry and Theoretical Modeling of 4 Bromo N Tert Butyl 3 Methylbenzamide

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations

Density Functional Theory (DFT) and Hartree-Fock (HF) are two foundational ab initio methods in quantum chemistry used to solve the electronic structure of molecules. youtube.com HF theory approximates the many-electron wavefunction as a single Slater determinant, providing a baseline understanding of the electronic system. nih.gov DFT, on the other hand, calculates the electronic energy based on the electron density, offering a more efficient way to include electron correlation effects, which are crucial for accurate predictions. uni-muenchen.dedurham.ac.uk Hybrid functionals, such as B3LYP, which combine a portion of HF exchange with DFT exchange-correlation functionals, are particularly popular for their balance of accuracy and computational cost in studying organic molecules. uni-muenchen.de

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. researchgate.net This process systematically adjusts bond lengths, bond angles, and dihedral angles to find a point on the potential energy surface where the net forces on all atoms are zero. For a flexible molecule like 4-Bromo-N-tert-butyl-3-methylbenzamide, a conformational analysis is essential to identify the global minimum energy structure among various possible spatial arrangements (conformers), particularly concerning the rotation around the C-N amide bond and the orientation of the tert-butyl group. reddit.comdntb.gov.ua

Calculations would typically reveal that the benzamide (B126) core is largely planar to maximize resonance stabilization. The bulky tert-butyl group would likely adopt a staggered conformation to minimize steric hindrance with the rest of the molecule. The optimized geometric parameters provide the foundation for all subsequent computational analyses.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O | ~1.24 Å |

| Bond Length (Å) | C(ring)-C(O) | ~1.50 Å |

| Bond Length (Å) | C(O)-N | ~1.36 Å |

| Bond Length (Å) | C(ring)-Br | ~1.91 Å |

| Bond Length (Å) | C(ring)-C(methyl) | ~1.51 Å |

| Bond Angle (°) | O=C-N | ~122° |

| Bond Angle (°) | C(ring)-C(O)-N | ~117° |

| Dihedral Angle (°) | C(ring)-C(ring)-C(O)-N | ~25-35° (slightly twisted) |

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra. nih.gov These calculations determine the normal modes of vibration, each associated with a specific frequency. nist.gov The results are crucial for assigning experimental spectral bands to particular molecular motions, such as stretching, bending, and twisting of functional groups. nih.govcolab.ws Theoretical frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity effects, leading to excellent agreement with experimental data. nih.gov

For this compound, characteristic frequencies would include the C=O stretching of the amide, N-H bending, C-Br stretching, and various modes associated with the aromatic ring and the methyl and tert-butyl groups. mdpi.com

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3400 cm⁻¹ | Stretching of the amide N-H bond |

| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | Stretching of C-H bonds on the benzene (B151609) ring |

| Aliphatic C-H Stretch | 3000-2850 cm⁻¹ | Asymmetric and symmetric stretching of methyl and tert-butyl C-H bonds |

| C=O Stretch (Amide I) | ~1680 cm⁻¹ | Stretching of the carbonyl group bond |

| N-H Bend (Amide II) | ~1540 cm⁻¹ | In-plane bending of the N-H bond coupled with C-N stretching |

| Aromatic C=C Stretch | 1600-1450 cm⁻¹ | Stretching vibrations within the benzene ring |

| C-N Stretch | ~1240 cm⁻¹ | Stretching of the amide C-N bond |

| C-Br Stretch | ~650 cm⁻¹ | Stretching of the carbon-bromine bond |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and chemical reactivity. nih.govnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and optical properties. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily excited. In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amide group, while the LUMO would likely be distributed over the carbonyl group and the benzene ring, indicating a π → π* electronic transition.

Table 3: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.0 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 eV | Chemical stability and electronic excitation energy |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. wolfram.comdeeporigin.comlibretexts.org It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. researchgate.net

Charge Distribution and Prediction of Electrophilic/Nucleophilic Sites

The MEP map of this compound is expected to show distinct regions of charge localization. The most negative potential (red) would be concentrated around the highly electronegative carbonyl oxygen atom, identifying it as the primary site for electrophilic attack and hydrogen bond acceptance. tandfonline.com Conversely, the most positive potential (blue) would be located around the amide hydrogen atom, making it the primary site for nucleophilic attack and hydrogen bond donation. The aromatic ring would exhibit a complex potential distribution, influenced by the electron-withdrawing bromine atom and the electron-donating methyl group.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. researchgate.netnih.gov This analysis provides a quantitative measure of intramolecular interactions, such as hyperconjugation, and their contribution to molecular stability. researchgate.netekb.eg The strength of these interactions is evaluated through the second-order perturbation stabilization energy, E(2).

Table 4: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Predicted E(2) (kcal/mol) |

|---|---|---|---|

| LP(N) | π(C=O) | n → π | High |

| LP(O) | σ(C-N) | n → σ | Moderate |

| LP(O) | σ(C-Cring) | n → σ | Moderate |

| π(Cring-Cring) | π(C=O) | π → π | Moderate |

| σ(C-H)methyl | σ(Cring-Cring) | σ → σ | Low |

Atoms in Molecules (AIM) Theory for Intra-Molecular Interactions

The Atoms in Molecules (AIM) theory, developed by Richard Bader, is a powerful quantum mechanical approach used to analyze the electron density of a molecule to elucidate its chemical bonding and structure. By examining the topological properties of the electron density, ρ(r), one can identify bond critical points (BCPs) which are indicative of the interactions between atoms. The characteristics of these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative insights into the nature of these interactions, classifying them as either shared (covalent) or closed-shell (ionic, van der Waals, or hydrogen bonding) interactions.

For this compound, a detailed AIM analysis would reveal a network of intramolecular interactions that contribute to its conformational stability. Key interactions expected within this molecule include:

Covalent Bonds: The primary framework of the molecule is defined by covalent bonds between carbon atoms in the benzene ring, the amide group, and the tert-butyl group, as well as the carbon-bromine, carbon-nitrogen, and carbon-oxygen bonds. These would be characterized by high values of electron density and negative values of the Laplacian at the BCPs, indicative of shared electron density.

Intramolecular Hydrogen Bonds: A potential weak intramolecular hydrogen bond could exist between the amide hydrogen (N-H) and the oxygen atom of the carbonyl group, or between the amide hydrogen and the bromine atom. The presence and strength of such an interaction would be confirmed by the presence of a BCP between the respective atoms and the values of ρ and ∇²ρ at that point.

Steric Interactions: The bulky tert-butyl group and the methyl group on the benzene ring can lead to steric hindrance. AIM theory can quantify these repulsive interactions through the analysis of atomic basin paths and the presence of bond paths that are not associated with formal chemical bonds.

Reactivity Descriptors and Quantum Chemical Parameters

Quantum chemical parameters derived from computational methods like Density Functional Theory (DFT) are instrumental in understanding the chemical reactivity of a molecule. These descriptors provide a quantitative measure of a molecule's propensity to participate in chemical reactions.

Electron Affinity (EA): This is the energy released when an electron is added to a molecule in its gaseous state. A higher electron affinity suggests a greater ability of the molecule to accept an electron and be reduced. The electrophilic nature of the carbonyl carbon and the aromatic ring would contribute to the electron affinity of this compound.

The precise values for IE and EA can be calculated using computational methods, often by determining the energy difference between the neutral molecule and its corresponding cation or anion.

Chemical Hardness (η): This parameter quantifies the resistance of a molecule to changes in its electron distribution. It is related to the gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap corresponds to a high chemical hardness, indicating lower reactivity and higher stability.

Chemical Softness (S): This is the reciprocal of chemical hardness (S = 1/η) and represents the molecule's polarizability. A softer molecule is more reactive.

Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. It is a function of the ionization energy and electron affinity. A higher electrophilicity index indicates a stronger electrophile. The carbonyl carbon in the amide group is a primary electrophilic site in this compound.

Nucleophilicity Index (N): This index quantifies the ability of a molecule to donate electrons. A higher nucleophilicity index suggests a stronger nucleophile. The lone pairs of electrons on the nitrogen and oxygen atoms, as well as the π-system of the benzene ring, contribute to the nucleophilic character of the molecule.

The following table summarizes the conceptual relationships for these reactivity descriptors:

| Parameter | Conceptual Definition | Relationship to Reactivity |

| Ionization Energy (IE) | Energy to remove an electron | Lower IE = More easily oxidized |

| Electron Affinity (EA) | Energy released when adding an electron | Higher EA = More easily reduced |

| Chemical Hardness (η) | Resistance to change in electron distribution | Higher η = Lower reactivity |

| Chemical Softness (S) | Reciprocal of hardness | Higher S = Higher reactivity |

| Electrophilicity Index (ω) | Ability to accept electrons | Higher ω = Stronger electrophile |

| Nucleophilicity Index (N) | Ability to donate electrons | Higher N = Stronger nucleophile |

Comparative Analysis of Theoretical and Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this would involve comparing computationally predicted properties with experimentally measured values.

Geometric Parameters: Theoretical calculations, typically using DFT with a suitable basis set, can provide optimized molecular geometries, including bond lengths and bond angles. These can be compared with experimental data obtained from X-ray crystallography. For instance, a study on the related compound 4-Bromo-3-methylbenzonitrile showed good agreement between geometric parameters calculated using the B3LYP/6-311++G(d,p) level of theory and experimental findings. researchgate.net Discrepancies between theoretical and experimental values can often be attributed to intermolecular interactions in the solid state, which are not always accounted for in gas-phase calculations.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are experimental techniques that probe the vibrational modes of a molecule. Computational methods can predict these vibrational frequencies. A comparison between the calculated and experimental spectra can aid in the assignment of vibrational modes. For example, in the analysis of 4-Bromo-3-methylbenzonitrile, theoretical vibrational frequencies were found to be in good agreement with the experimental FT-IR and FT-Raman spectra. researchgate.net

Electronic Properties: Properties such as the dipole moment and polarizability can be both calculated and measured experimentally. The agreement between these values serves as another benchmark for the accuracy of the computational model.

The following table provides a hypothetical comparison of theoretical and experimental data for a molecule like this compound, illustrating the expected level of agreement.

| Property | Theoretical Value (Example) | Experimental Value (Example) |

| C-Br Bond Length | 1.90 Å | 1.89 Å |

| C=O Bond Length | 1.23 Å | 1.22 Å |

| N-H Bond Length | 1.01 Å | 1.00 Å |

| C-N-C Bond Angle | 122.5° | 122.0° |

| C=O Stretching Frequency | 1680 cm⁻¹ | 1675 cm⁻¹ |

| N-H Stretching Frequency | 3400 cm⁻¹ | 3390 cm⁻¹ |

Such a comparative analysis is crucial for establishing the reliability of the computational methods used and for gaining a deeper understanding of the molecule's structure and properties.

Chemical Reactivity and Derivatization Strategies of 4 Bromo N Tert Butyl 3 Methylbenzamide

Functional Group Transformations on the Benzamide (B126) Moiety

The benzamide portion of the molecule offers multiple avenues for chemical modification, including reactions at the amide nitrogen and the carbonyl group.

Modifications of the Amide Nitrogen (e.g., Alkylation, Acylation)

The secondary amide functionality in 4-Bromo-N-tert-butyl-3-methylbenzamide contains a hydrogen atom on the nitrogen that can be substituted through alkylation or acylation reactions. These modifications are crucial for introducing diverse substituents and altering the molecule's steric and electronic properties.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen can be achieved under basic conditions. A strong base, such as sodium hydride (NaH), is typically used to deprotonate the amide, generating a nucleophilic amidate anion. This anion can then react with an alkyl halide, such as methyl iodide, in an S(_N)2 reaction to yield the N-alkylated product. The bulky tert-butyl group can sterically hinder this reaction, potentially requiring more forcing conditions.

N-Acylation: Similarly, an acyl group can be introduced at the amide nitrogen. This is often accomplished by treating the amide with an acyl chloride or anhydride (B1165640) in the presence of a base. For instance, reaction with acetyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) would yield the corresponding N-acetylated product. Lewis acids, such as zinc chloride (ZnCl(_2)), can also catalyze the acylation of sulfonamides, a related class of compounds, suggesting a potential catalytic route for N-acylation of this compound. mdpi.com

| Transformation | Reagents | Product | Notes |

| N-Methylation | 1. NaH 2. CH(_3)I | 4-Bromo-N-tert-butyl-N,3-dimethylbenzamide | Reaction proceeds via an amidate intermediate. |

| N-Acetylation | Acetyl chloride, Pyridine | N-(4-Bromo-3-methylbenzoyl)-N-tert-butylacetamide | Pyridine acts as a base and catalyst. |

Reactions Involving the Carbonyl Group

The carbonyl group of the amide is another site for chemical modification, primarily through reduction or hydrolysis.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (-CH(_2)-), converting the amide into a secondary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH(_4)) is typically required for this transformation. researchgate.netnih.gov The reaction proceeds via a complex aluminum-hydride intermediate. This conversion is significant as it alters the fundamental nature of the functional group from an amide to an amine, opening up new avenues for further derivatization.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid (4-bromo-3-methylbenzoic acid) and tert-butylamine (B42293). Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. Due to the stability of the amide bond, these reactions often require elevated temperatures.

| Transformation | Reagents | Products |

| Reduction | LiAlH(_4), then H(_2)O | (4-Bromo-3-methylphenyl)-N-tert-butylmethanamine |

| Acidic Hydrolysis | H(_3)O(), Δ | 4-Bromo-3-methylbenzoic acid + tert-Butylamine |

| Basic Hydrolysis | NaOH, H(_2)O, Δ | Sodium 4-bromo-3-methylbenzoate + tert-Butylamine |

Transformations Involving the Bromine Substituent

The bromine atom attached to the aromatic ring is a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly enhancing the synthetic value of this compound.

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the bromine substituent.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. For example, the reaction of this compound with phenylboronic acid, catalyzed by a palladium complex such as Pd(PPh(_3))(_4) and a base like sodium carbonate, would yield N-tert-butyl-3-methyl-[1,1'-biphenyl]-4-carboxamide. researchgate.net This reaction is highly valued for its tolerance of a wide range of functional groups.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. For instance, reacting this compound with trimethylsilylacetylene (B32187) under Sonogashira conditions would yield 4-((trimethylsilyl)ethynyl)-N-tert-butyl-3-methylbenzamide. researchgate.netresearchgate.net The trimethylsilyl (B98337) group can be subsequently removed to provide the terminal alkyne.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. For example, the reaction with ethyl acrylate (B77674) in the presence of a palladium catalyst and a base would lead to the formation of ethyl (E)-3-(4-(N-tert-butylcarbamoyl)-2-methylphenyl)acrylate. researchgate.netnih.gov This reaction is a valuable method for the synthesis of substituted alkenes.

| Coupling Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh(_3))(_4), Na(_2)CO(_3) | N-tert-butyl-3-methyl-[1,1'-biphenyl]-4-carboxamide |

| Sonogashira | Trimethylsilylacetylene | PdCl(_2)(PPh(_3))(_2), CuI, Et(_3)N | 4-((Trimethylsilyl)ethynyl)-N-tert-butyl-3-methylbenzamide |

| Heck | Ethyl acrylate | Pd(OAc)(_2), PPh(_3), Et(_3)N | Ethyl (E)-3-(4-(N-tert-butylcarbamoyl)-2-methylphenyl)acrylate |

Nucleophilic Aromatic Substitution (SNAr) Reactions

While nucleophilic aromatic substitution (S(_N)Ar) reactions typically require strong electron-withdrawing groups ortho or para to the leaving group, the reactivity of this compound in such reactions would likely be low due to the presence of the electron-donating methyl group and the moderately deactivating amide group. However, under forcing conditions or with highly nucleophilic reagents, substitution of the bromine atom might be achievable. For instance, reaction with a strong nucleophile like sodium thiophenoxide at elevated temperatures could potentially yield 4-(phenylthio)-N-tert-butyl-3-methylbenzamide.

Metal-Halogen Exchange Reactions and Subsequent Quenching

The bromine atom can be exchanged for a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium at low temperatures. tcnj.edunih.govlookchem.comharvard.edu This metal-halogen exchange generates a highly reactive aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. For example, quenching the aryllithium species with N,N-dimethylformamide (DMF) followed by an acidic workup would introduce a formyl group, yielding 4-(N-tert-butylcarbamoyl)-2-methylbenzaldehyde. Alternatively, reaction with benzaldehyde (B42025) would produce (4-(N-tert-butylcarbamoyl)-2-methylphenyl)(phenyl)methanol. tcnj.edu This two-step sequence provides a powerful method for the regioselective functionalization of the aromatic ring.

| Electrophile | Reagents | Product |

| N,N-Dimethylformamide (DMF) | 1. n-BuLi, THF, -78 °C 2. DMF 3. H(_3)O() | 4-(N-tert-butylcarbamoyl)-2-methylbenzaldehyde |

| Benzaldehyde | 1. n-BuLi, THF, -78 °C 2. PhCHO 3. H(_2)O | (4-(N-tert-butylcarbamoyl)-2-methylphenyl)(phenyl)methanol |

Reactions at the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group at the 3-position of this compound is a benzylic position, making it susceptible to a variety of chemical transformations, most notably oxidation and halogenation. The reactivity at this site is enhanced due to the stabilization of reaction intermediates, such as radicals and carbocations, by the adjacent aromatic ring.

Oxidation:

The benzylic methyl group can be oxidized to various functional groups, including carboxyl, formyl, or hydroxyl groups, depending on the oxidizing agent and reaction conditions employed. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the methyl group completely to a carboxylic acid. masterorganicchemistry.com This transformation is robust and can be carried out under relatively harsh conditions. For instance, treatment of a related toluene (B28343) derivative with KMnO₄ in a basic aqueous solution, followed by acidification, would yield the corresponding benzoic acid.

Milder and more selective oxidation methods can be used to obtain the aldehyde or alcohol. For example, tert-butyl hydroperoxide (TBHP) has been shown to be an effective oxidant for benzylic C-H bonds, sometimes in the presence of a metal catalyst. rsc.orgnih.gov Metal-free oxidation systems using TBHP have also been developed. rsc.org Another approach involves the use of reagents like bis(methanesulfonyl) peroxide, which can selectively yield benzylic alcohols by preventing overoxidation to the ketone or carboxylic acid. organic-chemistry.org

Halogenation:

Benzylic halogenation, particularly bromination, is a well-established transformation that proceeds via a free radical mechanism. masterorganicchemistry.comlibretexts.org The reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN). N-Bromosuccinimide (NBS) is the most commonly used reagent for this purpose as it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring. libretexts.org

The reaction of this compound with NBS and a radical initiator would be expected to yield 4-bromo-3-(bromomethyl)-N-tert-butylbenzamide. A significant challenge in this reaction is controlling the degree of halogenation, as over-bromination can lead to the formation of di- and tri-brominated products. scientificupdate.com The selectivity for mono-bromination can often be improved by careful control of the reaction conditions, such as temperature and the stoichiometry of the reagents. scientificupdate.com

The resulting benzylic halide is a versatile intermediate that can be used in a variety of subsequent nucleophilic substitution reactions to introduce other functional groups.

Table 1: Examples of Reagents for Reactions at the Methyl Group

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic acid |

| Chromic acid (H₂CrO₄) | Carboxylic acid | |

| tert-Butyl hydroperoxide (TBHP) | Ketone/Aldehyde | |

| Bis(methanesulfonyl) peroxide | Alcohol | |

| Halogenation | N-Bromosuccinimide (NBS), light/AIBN | Bromomethyl |

| N-Chlorosuccinimide (NCS), light/AIBN | Chloromethyl |

Cyclization Reactions Utilizing the Benzamide Scaffold

The benzamide scaffold of this compound can participate in various cyclization reactions to form a range of heterocyclic systems. These reactions typically involve the intramolecular reaction of a side chain with either the amide nitrogen or the carbonyl oxygen. The specific outcome of such a cyclization is highly dependent on the nature of the reacting functional groups and the reaction conditions.

For instance, if a suitable electrophilic center is introduced elsewhere in the molecule, the amide nitrogen could act as a nucleophile to form a new ring. Conversely, the carbonyl oxygen of the amide can also participate in cyclization reactions. For example, N-allylbenzamides have been shown to undergo intramolecular oxidative cyclization to form oxazoles. nih.gov In a similar vein, if an alkynyl group were introduced into the this compound molecule, it could potentially undergo cyclization to form various heterocyclic structures.

Base-induced intramolecular cyclization of appropriately substituted benzamides is another common strategy. For example, 2-(trichloroacetylamino)benzamides can be cyclized to form quinazolinediones. mdpi.com This suggests that if a suitable reactive group were present at the ortho position to the amide, a similar cyclization could be envisioned.

It is important to note that the bulky tert-butyl group on the amide nitrogen may exert significant steric hindrance, potentially influencing the feasibility and outcome of cyclization reactions involving the amide nitrogen.

Table 2: Potential Heterocyclic Systems from Benzamide Cyclization

| Reactive Precursor Moiety | Resulting Heterocycle (Example) |

| N-Allylbenzamide | Oxazole |

| 2-(Amino)benzamide | Quinazolinone |

| N-[2-(Cyclopent-1-en-1-yl)phenyl]benzamide | Benzoxazine |

| ortho-Aryl-N-methoxybenzamide | Benzocoumarin |

Applications of 4 Bromo N Tert Butyl 3 Methylbenzamide in Advanced Organic Synthesis and Material Science

Building Block in Complex Molecule Synthesis

The presence of a bromine atom on the aromatic ring makes 4-Bromo-N-tert-butyl-3-methylbenzamide an excellent substrate for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its role as a building block for more elaborate molecular architectures.

Precursor to Substituted Biphenyls and Polyaromatic Systems

Aryl bromides are widely used as precursors for the synthesis of biphenyl (B1667301) compounds and extended polyaromatic systems through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.orgnih.gov The carbon-bromine bond in this compound can be readily activated by a palladium catalyst to react with an organoboron reagent, such as an arylboronic acid or ester. gre.ac.ukmdpi.com This reaction forges a new carbon-carbon bond, replacing the bromine atom and linking the benzamide (B126) core to another aromatic ring.

This capability allows for the systematic construction of complex biphenyl derivatives where the N-tert-butyl-3-methylbenzamide moiety can introduce specific steric and electronic properties into the final molecule. rsc.org The general conditions for such transformations are well-established and highlight the compound's utility as a foundational building block.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination |

| Ligand | PPh₃, SPhos | Stabilizes the palladium center and modulates reactivity |

| Base | K₂CO₃, K₃PO₄, NaHCO₃ | Activates the organoboron reagent |

| Solvent | Toluene (B28343), Dioxane, THF/Water | Reaction medium |

This table presents a generalized summary of conditions commonly used for Suzuki-Miyaura reactions involving aryl bromides. rsc.orggre.ac.ukgoogle.com

Synthesis of Nitrogen-Containing Heterocycles (e.g., Thiazoles, Isoquinolines)

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and functional materials. Benzamide derivatives serve as key intermediates in the synthesis of several important heterocyclic systems. bohrium.comnih.gov

Thiazoles: The benzamide moiety is a structural component found in various biologically active thiazole (B1198619) derivatives. bohrium.comacs.org Synthetic strategies often involve the coupling of a benzamide-containing fragment with other reagents to construct the thiazole ring. bepls.com For example, research on α-glucosidase inhibitors has led to the synthesis of complex thiazole-benzamide structures. bohrium.com The structural framework of this compound makes it a suitable precursor for creating novel, substituted thiazole compounds where the bromine atom can be used for further functionalization either before or after the heterocycle formation.

Isoquinolines: Isoquinolines and their derivatives, like isoquinolinones, are another critical class of nitrogen heterocycles. Modern synthetic methods frequently employ benzamides as starting materials for constructing the isoquinoline (B145761) core via transition-metal-catalyzed C-H activation and annulation reactions. nih.govmdpi.comrsc.orgrsc.org While direct use of this compound is not explicitly detailed, related 2-bromobenzamides have been shown to undergo cobalt-catalyzed cyclization with carbodiimides to produce isoindolin-1-ones, a related heterocyclic system. nih.gov The presence of the bromo-substituent on the benzamide offers a strategic handle for subsequent modifications, making it a valuable synthon for building complex, functionalized isoquinoline-based molecules.

Supramolecular Chemistry and Self-Assembly

Beyond its role in covalent synthesis, the distinct functional groups of this compound enable it to participate in non-covalent interactions that drive the formation of ordered, higher-level structures. This makes it a compelling candidate for applications in materials science and supramolecular chemistry.

Design of Supramolecular Architectures via Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base (e.g., a lone pair on a nitrogen or oxygen atom). nih.govresearchgate.netbirmingham.ac.uk The bromine atom in this compound is a potent halogen bond donor. This interaction is comparable in strength to a hydrogen bond but is more directional and hydrophobic. nih.govfrontiersin.org

This directionality allows for the precise design of supramolecular architectures. By pairing this compound with suitable halogen bond acceptors, it is possible to program the assembly of molecules into specific one-, two-, or three-dimensional networks. researchgate.net The strength of the halogen bond can be tuned based on the halogen atom (I > Br > Cl), providing a tool for controlling the stability and properties of the resulting material. nih.gov

Table 2: Characteristics of Halogen Bonding for Supramolecular Design

| Feature | Description | Implication for this compound |

|---|---|---|

| Directionality | Highly linear interaction (R-X···Y angle ≈ 180°) | Allows for predictable and well-defined crystal packing and material structure. |

| Tunable Strength | Interaction strength depends on the halogen and its electronic environment. | The bromine atom provides a moderately strong interaction, suitable for reversible self-assembly. |

| Hydrophobicity | The interaction is favorable in non-polar environments. | Useful for designing materials that function in hydrophobic media or for creating hydrophobic pockets. |

| Donor Atom Size | The bromine atom is significantly larger than hydrogen. | Influences steric considerations in the design of self-assembled structures. |

This table summarizes key features of halogen bonding relevant to material design, based on established principles. nih.govfrontiersin.org

Role as a Supramolecular Host Material

Host-guest chemistry, a central concept in supramolecular science, involves a host molecule that selectively binds a guest molecule within a defined cavity or binding site. mdpi.comnih.gov The structure of this compound suggests its potential to act as a supramolecular host.

The molecule can utilize its various functional groups to create a binding pocket for specific guest molecules. The N-tert-butyl-3-methylbenzamide portion can form a cavity through cooperative interactions, while the bromine atom can act as a specific recognition site via halogen bonding. This allows the host to selectively bind guests that are complementary in size, shape, and electronic properties, particularly those containing halogen bond acceptor groups. Supramolecular hosts are instrumental in areas such as catalysis, separation, and sensing. springernature.comescholarship.org

Self-Assembly through Hydrogen Bonding Networks

The amide group (-CONH-) is a classic functional group for mediating self-assembly through hydrogen bonding. The amide proton (N-H) is a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. This donor-acceptor pair allows molecules of this compound to link together into predictable patterns. nih.govnih.gov

These interactions can lead to the formation of one-dimensional chains or two-dimensional sheets, depending on the packing arrangement in the solid state. harvard.edu The interplay between these hydrogen bonds, weaker van der Waals forces from the alkyl groups, and potential halogen bonding interactions dictates the final, stable supramolecular structure. This ability to self-organize into ordered arrays is a cornerstone of crystal engineering and the bottom-up fabrication of functional organic materials. nih.gov

Functional Materials Development

The strategic placement of reactive and electronically significant groups on the this compound scaffold makes it a valuable precursor in the creation of novel functional materials. The bromine atom provides a reactive site for cross-coupling reactions, a cornerstone of modern organic synthesis for constructing extended π-conjugated systems. The N-tert-butyl-3-methylbenzamide portion of the molecule can influence solubility, solid-state packing, and electronic properties of the resulting materials.

In the field of organic electronics, small molecule semiconductors are sought after for their well-defined structures and reproducible batch-to-batch properties. nih.gov Building blocks containing halogen atoms, such as the bromine in this compound, are crucial for these syntheses. tcichemicals.com They serve as key starting materials for creating larger, conjugated molecules through powerful synthetic methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck reactions). tcichemicals.com These reactions allow for the precise construction of π-conjugated backbones, which are essential for charge transport in semiconductor devices. The tert-butyl group can enhance the solubility of these molecules in organic solvents, facilitating their purification and processing for device fabrication. nih.gov

Table 1: Potential Cross-Coupling Reactions using this compound

| Reaction Name | Coupling Partner | Catalyst (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki Coupling | Organoboron reagent (e.g., boronic acid or ester) | Palladium complex | Carbon-Carbon |

| Stille Coupling | Organotin reagent (stannane) | Palladium complex | Carbon-Carbon |

| Heck Coupling | Alkene | Palladium complex | Carbon-Carbon |

This table represents potential synthetic routes based on the compound's structure.

Similar to its role in small molecule synthesis, this compound can function as a monomer or a comonomer in the synthesis of semiconducting polymers. rsc.org Organic π-conjugated polymers are vital materials for next-generation electronics due to their favorable optoelectronic and mechanical properties. rsc.org The synthesis of these polymers often relies on step-growth polymerization methods, such as Stille or Suzuki polycondensation. rsc.orgmdpi.com In such a polymerization, a dibromo-functionalized monomer is reacted with a comonomer containing two organotin or organoboron groups. While this compound is a monobromo compound, it could be chemically modified to a dibromo derivative or used as an end-capping agent to control the molecular weight and properties of the resulting polymer. The amide group's orientation and the bulkiness of the tert-butyl substituent can influence the polymer's chain conformation and intermolecular interactions, which are critical factors for its performance in electronic devices.

The precise structure of this compound makes it a candidate for incorporation into more complex, self-assembling systems like organic molecular constructs and nanoparticles. The interplay of hydrogen bonding from the amide group and steric hindrance from the tert-butyl group can direct the assembly of molecules into ordered supramolecular structures. By reacting the bromo group, this building block can be attached to other molecular fragments to create larger, functional architectures with tailored properties for applications in sensing, catalysis, or drug delivery.

The amide group within this compound contains oxygen and nitrogen atoms with lone pairs of electrons, making them potential coordination sites for metal ions. sapub.org By modifying the molecule to include additional donor atoms, it can be transformed into a ligand capable of binding to transition metals. mdpi.com The resulting metal complexes can exhibit interesting magnetic, electronic, and catalytic properties. mdpi.com The bromo- and methyl-substituted phenyl ring allows for fine-tuning of the ligand's electronic properties, which in turn influences the behavior of the coordinated metal center. Such functional metal complexes have applications in areas ranging from catalysis to the development of novel magnetic or luminescent materials.

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Technologies

The application of continuous flow chemistry and automated synthesis platforms offers significant advantages in chemical manufacturing, including enhanced safety, improved reaction control, higher yields, and the potential for rapid optimization. This approach is particularly beneficial for multi-step syntheses and for reactions that are difficult to control in traditional batch processes.

Despite the broad impact of flow chemistry across the pharmaceutical and fine chemical industries, there is no specific research available detailing the synthesis of 4-Bromo-N-tert-butyl-3-methylbenzamide using these modern techniques. Future research could explore the development of a continuous flow process for its synthesis, which would involve a detailed study of reaction kinetics, solvent effects, and catalyst performance under flow conditions. Such work could lead to a more efficient and scalable production method for this compound.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of intermediates or impurities. Advanced spectroscopic techniques, such as Process Analytical Technology (PAT), which includes methods like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, are increasingly used for in-situ reaction monitoring.

Currently, there are no published studies that apply these advanced spectroscopic techniques to monitor the synthesis of this compound as it occurs. Research in this area could focus on developing and implementing in-situ analytical methods to track the key reaction parameters during its formation. This would not only enhance the understanding of the reaction dynamics but also be crucial for the implementation of a controlled and optimized manufacturing process, particularly in a continuous flow setting.

Machine Learning and Artificial Intelligence in Predicting Reactivity and Structural Properties

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and optimal synthesis routes. These computational tools can analyze vast datasets to identify patterns and relationships that are not immediately apparent to human researchers, thereby accelerating the discovery and development of new molecules and materials.

Expanding Applications in Novel Material Systems and Supramolecular Designs

The unique structural features of organic molecules can be harnessed to create novel materials with tailored properties or to design complex supramolecular assemblies. The fields of material science and supramolecular chemistry are constantly seeking new molecular building blocks for applications ranging from electronics to drug delivery.

To date, there is no research that explores the potential of this compound as a component in novel material systems or in the design of supramolecular structures. The presence of a bromine atom, a methyl group, and a tert-butyl amide group on the benzamide (B126) core provides a combination of functionalities that could be exploited for creating liquid crystals, polymers, or self-assembling molecular architectures. Investigating the solid-state packing, intermolecular interactions, and self-assembly behavior of this compound could reveal opportunities for its use in these advanced applications.

Q & A

(Basic) What synthetic methodologies are recommended for preparing 4-Bromo-N-tert-butyl-3-methylbenzamide, and how can reaction efficiency be optimized?

Answer:

The synthesis of this compound typically involves coupling reactions between brominated benzoic acid derivatives and tert-butylamine. Key steps include:

- Bromination and functionalization : Bromine introduction at the para position of a pre-functionalized benzamide scaffold, followed by tert-butylamine coupling under amidation conditions (e.g., using EDC/HOBt or DCC as coupling agents) .

- Optimization : Systematic variation of solvent polarity (e.g., DMF vs. THF), temperature (room temp vs. reflux), and catalyst loading to improve yield. Design of Experiments (DoE) can identify critical parameters .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) based on solubility differences .

(Advanced) How can computational modeling resolve discrepancies in the reactivity predictions of this compound under varying catalytic conditions?

Answer:

Discrepancies between theoretical and experimental reactivity (e.g., unexpected byproduct formation) can be addressed via:

- DFT calculations : Simulate transition states to identify competing reaction pathways. Compare activation energies for bromine displacement versus tert-butyl group interactions .

- Machine learning : Train models on analogous brominated benzamides (e.g., from PubChem datasets) to predict optimal catalytic systems (e.g., Pd vs. Cu catalysts) .

- Cross-validation : Pair computational results with experimental kinetics (e.g., in situ IR monitoring) to refine models .

(Basic) What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR spectroscopy : H and C NMR to verify tert-butyl group integration (δ ~1.3 ppm for CH) and bromine-induced deshielding in aromatic protons .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 312.08 (CHBrFNO) with isotopic patterns matching bromine .

- X-ray crystallography : Resolve steric effects from the tert-butyl group and bromine substituent (if single crystals are obtainable) .

(Advanced) What strategies mitigate conflicting data in the biological activity assays of this compound derivatives?

Answer:

Conflicting results (e.g., inconsistent IC values in enzyme inhibition assays) require:

- Dose-response standardization : Use fixed protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Orthogonal assays : Validate results via SPR (binding affinity) and cellular viability assays (e.g., MTT) to distinguish target-specific effects from cytotoxicity .

- Statistical rigor : Apply ANOVA to assess inter-experimental variability and exclude outliers via Grubbs’ test .

(Basic) How should purification protocols be tailored to this compound’s physicochemical properties?

Answer:

- Solubility : Low polarity in non-polar solvents (hexane) but moderate in ethyl acetate. Use gradient elution (5–30% ethyl acetate in hexane) for column chromatography .

- Melting point : Expected mp ~150–160°C (analogous to 4-Bromo-N-methylbenzamide, mp 146–151°C). Recrystallize from ethanol/water .

- Stability : Store under inert atmosphere (N) to prevent decomposition of the tert-butyl group .

(Advanced) How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound analogs?

Answer:

- Scaffold diversification : Synthesize derivatives with substituents at the 3-methyl position (e.g., -CF, -NO) to probe electronic effects .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data (e.g., IC values from kinase assays) .

- In vitro-in silico integration : Validate predictions via SPR (binding kinetics) and MD simulations (target-ligand stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.